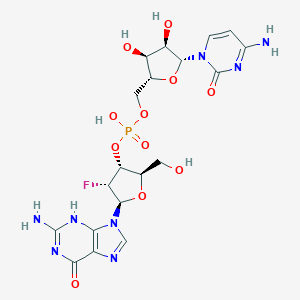
2'-Fluoroguanylyl-(3'-5')-Phosphocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Fluoroguanylyl-(3'-5')-Phosphocytidine, also known as 2'-F-3'-5'-CpG, is a synthetic nucleotide that has gained significant attention in the field of immunology due to its ability to activate the immune system.
科学的研究の応用
2'-F-3'-5'-CpG has been extensively studied for its ability to activate the immune system. It is a potent agonist of Toll-like receptor 9 (TLR9), a receptor that recognizes bacterial and viral DNA. Activation of TLR9 leads to the production of cytokines and chemokines, which in turn activate immune cells such as dendritic cells, B cells, and T cells. 2'-F-3'-5'-CpG has been shown to enhance the immune response to vaccines, promote tumor regression, and improve the outcome of infectious diseases.
作用機序
The mechanism of action of 2'-F-3'-5'-CpG involves the activation of TLR9. Upon binding to TLR9, 2'-F-3'-5'-CpG induces a conformational change in the receptor, which leads to the recruitment of adaptor proteins and the activation of downstream signaling pathways. This results in the activation of transcription factors such as NF-κB and IRF7, which induce the expression of cytokines and chemokines.
生化学的および生理学的効果
Activation of TLR9 by 2'-F-3'-5'-CpG leads to the production of cytokines and chemokines, which have various biochemical and physiological effects. Cytokines such as interferon-α and interleukin-12 promote the activation of immune cells and enhance their effector functions. Chemokines such as CCL19 and CCL21 promote the migration of immune cells to lymphoid organs, where they can interact with other immune cells and initiate an immune response. In addition, 2'-F-3'-5'-CpG can induce the maturation of dendritic cells, which are essential for the initiation of an immune response.
実験室実験の利点と制限
One of the main advantages of 2'-F-3'-5'-CpG is its potency and specificity for TLR9. This allows for the activation of the immune system without the need for live pathogens or adjuvants. However, the use of 2'-F-3'-5'-CpG in lab experiments requires careful consideration of the dosage and timing of administration, as well as the potential for off-target effects. In addition, the cost of synthetic nucleotides can be a limiting factor for some research groups.
将来の方向性
The potential applications of 2'-F-3'-5'-CpG in immunotherapy and vaccine development are vast. Future research could focus on the optimization of the synthesis method to improve the yield and purity of the product. In addition, the development of novel delivery methods could improve the efficacy and safety of 2'-F-3'-5'-CpG. Finally, the identification of biomarkers that predict the response to 2'-F-3'-5'-CpG could improve patient selection and treatment outcomes.
合成法
The synthesis of 2'-F-3'-5'-CpG is a complex process that involves multiple steps. The starting material is guanosine, which is converted to 2'-F-guanosine through a fluorination reaction. The 3'-5' phosphodiester bond is then formed between 2'-F-guanosine and cytidine using a phosphoramidite coupling reaction. The resulting product is then deprotected to obtain 2'-F-3'-5'-CpG. This synthetic nucleotide is commercially available from various sources.
特性
CAS番号 |
138853-61-9 |
|---|---|
製品名 |
2'-Fluoroguanylyl-(3'-5')-Phosphocytidine |
分子式 |
C19H24FN8O11P |
分子量 |
590.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H24FN8O11P/c20-9-13(6(3-29)37-16(9)28-5-23-10-14(28)25-18(22)26-15(10)32)39-40(34,35)36-4-7-11(30)12(31)17(38-7)27-2-1-8(21)24-19(27)33/h1-2,5-7,9,11-13,16-17,29-31H,3-4H2,(H,34,35)(H2,21,24,33)(H3,22,25,26,32)/t6-,7-,9-,11-,12-,13-,16-,17-/m1/s1 |
InChIキー |
ZSBUMMSBXYRQAK-FOJQSULLSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3F)N4C=NC5=C4NC(=NC5=O)N)CO)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4NC(=NC5=O)N)CO)O)O |
同義語 |
2'-deoxy-2'-fluoroguanylyl-3',5'-cytidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



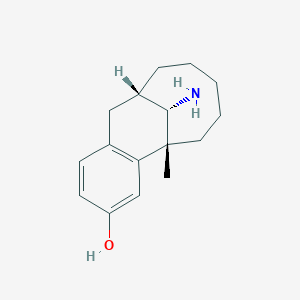
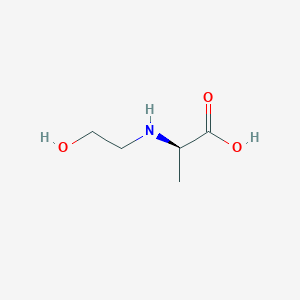
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
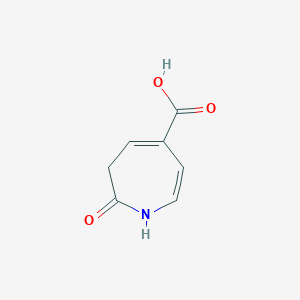
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
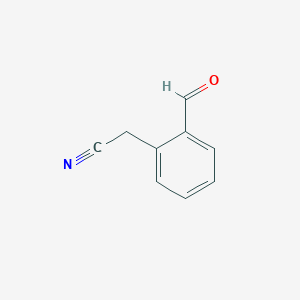
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
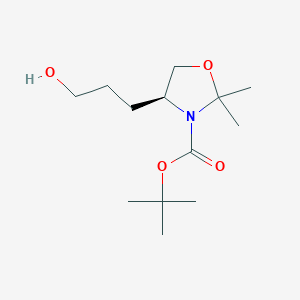
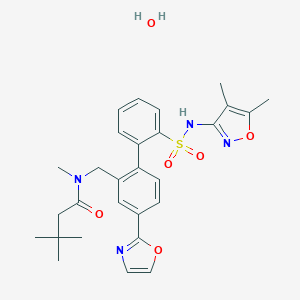

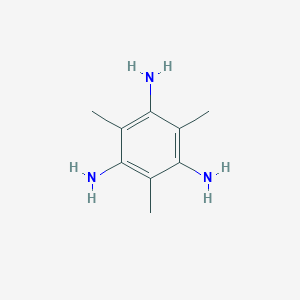

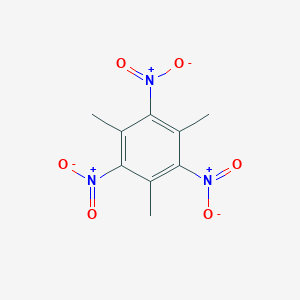
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)